molecular formula C22H19ClN2O2 B12007476 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide CAS No. 478526-02-2

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide

Cat. No.: B12007476
CAS No.: 478526-02-2
M. Wt: 378.8 g/mol
InChI Key: QXTLECDZHXKDAH-ZVHZXABRSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is a chemical compound with the molecular formula C28H22Cl2N2O3 and a molecular weight of 505.405 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-methylbenzohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same reactions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

478526-02-2

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c1-16-4-2-3-5-21(16)22(26)25-24-14-17-8-12-20(13-9-17)27-15-18-6-10-19(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

QXTLECDZHXKDAH-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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